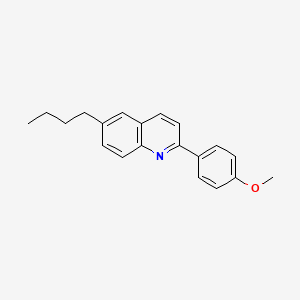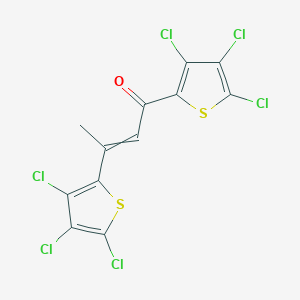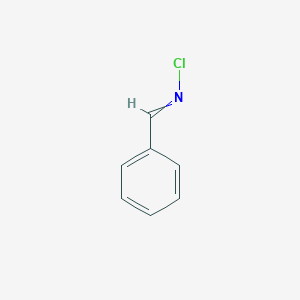
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane typically involves the fluorination of nonadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the reactive nature of fluorine and ensure the safety of the production environment. The use of specialized equipment and containment systems is essential to prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, using an alkoxide can result in the formation of a fluorinated ether, while using an amine can lead to the formation of a fluorinated amine.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane has several scientific research applications due to its unique properties:
Chemistry: It is used as a model compound to study the effects of fluorination on organic molecules.
Biology: Its chemical resistance makes it useful in studying biological systems that require stable, non-reactive environments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Its low surface energy makes it valuable in the production of non-stick coatings and lubricants.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong carbon-fluorine bond, which is resistant to breaking under normal conditions. This stability allows it to maintain its structure and function in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Similar in structure but contains an iodine atom, which can alter its reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group, which can influence its physical and chemical properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.
Propriétés
Numéro CAS |
117948-72-8 |
|---|---|
Formule moléculaire |
C19H29F11 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5-undecafluorononadecane |
InChI |
InChI=1S/C19H29F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20,21)16(22,23)17(24,25)18(26,27)19(28,29)30/h2-14H2,1H3 |
Clé InChI |
HIOALUHIGOQIHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)

![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)








![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
